REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][N:3]=1.C([O-])([O-])=O.[K+].[K+].[F:15][C:16]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[C:19]([F:25])=[CH:18][C:17]=1F.CC(OC)(C)C>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:17]2[CH:18]=[C:19]([F:25])[C:20]([N+:22]([O-:24])=[O:23])=[CH:21][C:16]=2[F:15])[CH:5]=[CH:4][N:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)O
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
|
Name
|
ice water
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The internal temp of the reaction mixture was maintained below 24° C. during the addition
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at RT for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solids
|
Type
|
WASH
|
Details
|
The solids were washed with water (5 L), hexanes (3 L)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Type
|
CUSTOM
|
Details
|
to give 194.7 g of crude material
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with MTBE (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C. for 3 h
|
Duration
|
3 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164.6 g | |
YIELD: PERCENTYIELD | 74.5% | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |